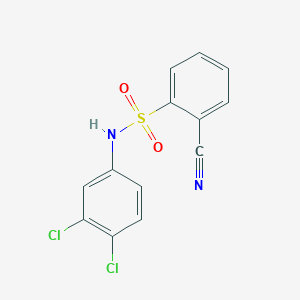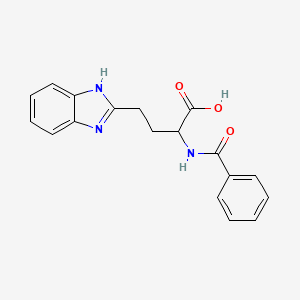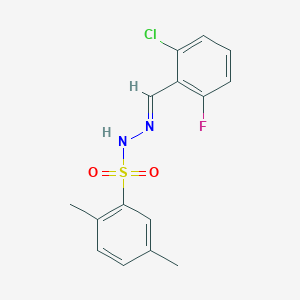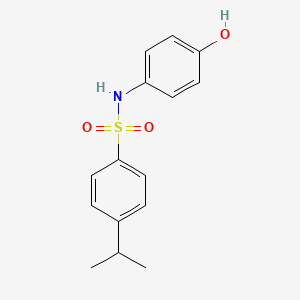![molecular formula C20H25N7O B5554202 N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)
N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea is a useful research compound. Its molecular formula is C20H25N7O and its molecular weight is 379.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.21205845 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis
Compounds with complex structures, including those similar to the one inquired about, are often studied for their crystal structures. These analyses can provide insights into the molecular configurations, bonding interactions, and potential for forming specific molecular architectures. For example, the crystal structure of azimsulfuron, a sulfonylurea herbicide, reveals how hydrogen bonds, weak interactions, and spatial arrangements contribute to its stability and reactivity (Youngeun Jeon et al., 2015).
Rheology and Gelation Properties
The manipulation of small molecules to affect the physical properties of materials, such as rheology and gelation, demonstrates the utility of urea derivatives in material science. For instance, certain urea compounds can form hydrogels whose properties are tunable through anionic interactions, offering potential applications in drug delivery and tissue engineering (G. Lloyd & J. Steed, 2011).
Antibacterial and Anticancer Activities
The structural features of urea derivatives enable them to interact with biological targets, resulting in antibacterial and anticancer activities. For example, novel heterocyclic compounds containing a sulfonamido moiety have shown promise as antibacterial agents (M. E. Azab et al., 2013). Similarly, pyrazolo[3,4-d]pyrimidin-4-one derivatives have been explored for their anticancer potential, with some compounds exhibiting inhibitory activity against human breast adenocarcinoma cell lines (Khaled R. A. Abdellatif et al., 2014).
Corrosion Inhibition
Urea derivatives can also play a role in the protection of materials, such as inhibiting the corrosion of steel in acidic environments. This application is critical in industries where material longevity and integrity are paramount (K. C. Emregül & M. Hayvalı, 2006).
Flavor Enhancement in Food
In food science, the interaction of urea with other compounds during the Maillard reaction can influence the generation of flavors. This application highlights the compound's role in improving the sensory attributes of food products (Y. Chen et al., 2000).
Propriétés
IUPAC Name |
1,1-dimethyl-3-[[5-[(5-phenyl-1H-pyrazol-4-yl)methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O/c1-25(2)20(28)21-12-17-10-18-14-26(8-9-27(18)24-17)13-16-11-22-23-19(16)15-6-4-3-5-7-15/h3-7,10-11H,8-9,12-14H2,1-2H3,(H,21,28)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKWVRKSANROOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCC1=NN2CCN(CC2=C1)CC3=C(NN=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(MORPHOLIN-4-YL)-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ETHAN-1-ONE](/img/structure/B5554126.png)
![6-(4'-nitrobiphenyl-4-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)
![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)
![N-(3-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)
![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)
![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)
![N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)
![1-PHENYL-2-[(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL)OXY]ETHAN-1-ONE](/img/structure/B5554194.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5554208.png)

